molecular formula C17H20N4O3 B2799386 4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034255-81-5

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2799386
CAS RN: 2034255-81-5
M. Wt: 328.372
InChI Key: KNCIHWIGWJMAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Scientific Research Applications

Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists

Research has identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, indicating their potential for inhibiting platelet aggregation. A key study utilized polymer-assisted solution-phase (PASP) parallel library synthesis to discover a lead compound that showed promising results in human platelet-rich plasma (PRP) assays for the inhibition of platelet aggregation. Further optimization of pharmacokinetic and physiochemical properties led to the identification of compounds with good human PRP potency, selectivity, in vivo efficacy, and oral bioavailability, earmarking them for preclinical evaluations (Parlow et al., 2010).

Bis(Heteroaryl)Piperazines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Another study focused on the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research found that replacing the substituted aryl moiety with various substituted indoles provided BHAPs that were significantly more potent than previous compounds. The pyridyl portion of the lead molecule was identified as very sensitive to modifications, leading to the selection of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Antiproliferative Effects on Human Leukemic Cells

The synthesis and antiproliferative effects of a series of 4-thiazolidinone, pyridine-, and piperazine-based conjugates on human leukemic cells were explored in another study. These compounds, particularly methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).

Crystal Structure Studies

Research on the crystal structures of related compounds has provided insights into their potential applications in drug design and development. One study prepared compounds in the crystalline state and analyzed them via X-ray diffraction, revealing extensive hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014).

properties

IUPAC Name

4-methoxy-1-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-19-12-13(14(24-2)11-16(19)22)17(23)21-9-7-20(8-10-21)15-5-3-4-6-18-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCIHWIGWJMAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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